molecular formula C12H9FO B1301823 3-Fluoro-4-phenylphenol CAS No. 477860-13-2

3-Fluoro-4-phenylphenol

Cat. No. B1301823
M. Wt: 188.2 g/mol
InChI Key: ZAYRUOZNLRMSTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluoro-phenyl compounds involves multi-step processes. For instance, 3-Fluoro-4-nitrophenol is synthesized from m-fluoroaniline through diazotization, hydrolysis, nitration, and separation of isomers . Similarly, oligo-2-[(4-fluorophenyl) imino methylene] phenol is synthesized through oxidative polycondensation using air oxygen and NaOCl in an aqueous alkaline medium . These methods indicate that the synthesis of fluoro-phenyl compounds can be complex and may require careful control of reaction conditions.

Molecular Structure Analysis

The molecular structure of fluoro-phenyl compounds is characterized using various spectroscopic techniques. For example, the structure of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was optimized using HF and DFT calculations, and its vibrational frequencies were studied using infrared spectroscopy . The molecular docking study of this compound suggests that the fluorine atom and the carbonyl group play crucial roles in binding, indicating the importance of these functional groups in the molecular structure .

Chemical Reactions Analysis

The chemical reactions of fluoro-phenyl compounds involve interactions with various reagents and catalysts. The Ullmann coupling reaction is used to synthesize 4-Fluoro-3-phenoxytoluene, demonstrating the ability of fluoro-phenyl compounds to participate in coupling reactions . Additionally, the oxidative polycondensation of fluoro-phenyl compounds indicates that they can undergo oxidation and form oligomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-phenyl compounds are influenced by their molecular structure. The presence of fluorine atoms can affect the compound's polarity, reactivity, and stability. For example, the thermal degradation study of oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes shows that these compounds have good thermal stability . The infrared spectrum and optical properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provide insights into the compound's vibrational modes and potential for nonlinear optics .

Scientific Research Applications

1. Environmental Chemistry and Microbiology

3-Fluoro-4-phenylphenol's derivatives have been studied in environmental chemistry, particularly in the transformation of phenol to benzoate by an anaerobic consortium derived from freshwater sediment. Isomeric fluorophenols, including 3-fluorophenol, were used to investigate this transformation, shedding light on the microbial degradation of phenolic compounds in natural environments (Genthner, Townsend, & Chapman, 1989).

2. Solar Energy and Photovoltaics

In the field of solar energy, derivatives of 3-Fluoro-4-phenylphenol have been utilized as additives in polymer solar cells. Specifically, 3-fluoro-4-cyanophenol (FCP), a phenyl compound with electron-withdrawing substituents, was used to enhance the power conversion efficiency of polymer solar cells. This application demonstrates the potential of 3-Fluoro-4-phenylphenol derivatives in improving renewable energy technologies (Jeong et al., 2014).

3. Liquid Crystal Displays (LCDs)

Another application is found in the development of materials for liquid crystal displays (LCDs). Derivatives of 3-Fluoro-4-phenylphenol have been used to promote photoalignment of nematic liquid crystals, crucial for the functioning of LCDs. The study highlights the influence of fluoro-substituents on the alignment properties of these materials, important for the display technology industry (Hegde et al., 2013).

4. Material Science and Engineering

In material science, fluorinated analogs of 3-Fluoro-4-phenylphenol have been synthesized for potential use in high-performance polymers. These polymers exhibit good solubility and excellent thermal properties, making them suitable for applications in engineering plastics and membrane materials. The study of such fluorinated compounds opens new avenues for material innovation (Xiao et al., 2003).

5. Chemical Synthesis and Analysis

The compound and its derivatives are also important in the synthesis and analysis of various chemicals. For instance, the differentiation of 3-fluorophenmetrazine (3-FPM) from its isomers and the extensive analytical characterization of these compounds illustrate the chemical versatility and significance of 3-Fluoro-4-phenylphenol in pharmaceutical and forensic research (McLaughlin et al., 2017).

Safety And Hazards

3-Fluoro-4-phenylphenol is considered hazardous. It may cause skin and eye irritation, and may be toxic to aquatic life .

properties

IUPAC Name

3-fluoro-4-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYRUOZNLRMSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363421
Record name 3-fluoro-4-phenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-phenylphenol

CAS RN

477860-13-2
Record name 3-fluoro-4-phenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A De Simone, D Russo, GF Ruda, A Micoli… - Journal of medicinal …, 2017 - ACS Publications
We recently reported molecules designed according to the multitarget-directed ligand paradigm to exert combined activity at human fatty acid amide hydrolase (FAAH) and dopamine …
Number of citations: 32 pubs.acs.org
J Li, D Smith, JX Qiao, S Huang, S Krishnananthan… - Synlett, 2009 - thieme-connect.com
… , when phenyl was the substitute as shown in entry 8, the reaction of 1h with 3.5 equivalents of KOTMS in diglyme at 120 C for 18 hours gave exclusively 3-fluoro-4-phenylphenol (4h) in …
Number of citations: 5 www.thieme-connect.com

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